molecular formula C8H7ClO4S B6232802 2-(3-chlorobenzenesulfonyl)acetic acid CAS No. 3938-05-4

2-(3-chlorobenzenesulfonyl)acetic acid

Cat. No.: B6232802
CAS No.: 3938-05-4
M. Wt: 234.7
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Description

2-(3-Chlorobenzenesulfonyl)acetic acid is a sulfonated aromatic compound characterized by a benzenesulfonyl group substituted with chlorine at the 3-position and an acetic acid moiety at the adjacent carbon. The sulfonyl group (-SO₂-) confers strong electron-withdrawing properties, enhancing the acidity of the acetic acid group (pKa ~2–3) compared to non-sulfonated analogs.

Properties

CAS No.

3938-05-4

Molecular Formula

C8H7ClO4S

Molecular Weight

234.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorobenzenesulfonyl)acetic acid typically involves the sulfonylation of 3-chlorobenzene with a sulfonyl chloride, followed by the introduction of an acetic acid group. One common method includes:

    Sulfonylation: Reacting 3-chlorobenzene with chlorosulfonic acid to form 3-chlorobenzenesulfonyl chloride.

    Acetylation: The 3-chlorobenzenesulfonyl chloride is then reacted with acetic acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzenesulfonyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonyl group.

Mechanism of Action

The mechanism by which 2-(3-chlorobenzenesulfonyl)acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of 2-(3-Chlorobenzenesulfonyl)Acetic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
This compound C₈H₇ClO₄S 234.66 Sulfonyl, acetic acid, 3-Cl Electron-withdrawing (Cl, SO₂)
2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid C₁₂H₁₃ClO₂ 224.68 Cyclobutyl, acetic acid, 3-Cl Steric hindrance (cyclobutyl)
(5-Chloro-1-benzothiophen-3-yl)acetic acid C₁₀H₇ClO₂S 226.68 Benzothiophene, acetic acid, 5-Cl Electron-withdrawing (S-heterocycle)
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Methoxy, bromo, acetic acid Electron-donating (OMe), EWG (Br)

Key Observations :

  • Electron Effects : The sulfonyl group in the target compound increases acidity more significantly than methoxy or alkyl substituents in analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .
  • Steric Influence : The cyclobutyl group in 2-(3-(3-chlorophenyl)cyclobutyl)acetic acid introduces conformational rigidity, reducing solubility compared to planar aromatic systems .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound pKa Solubility (H₂O) Melting Point (°C) Hydrogen Bonding Motif
This compound ~2.5 Low 180–185 (est.) O—H⋯O dimers (predicted)
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid N/A Insoluble 173 (crystal) O—H⋯O dimers, C—H⋯C interactions
2-(3-Bromo-4-methoxyphenyl)acetic acid ~4.2 Moderate 155–160 R₂²(8) O—H⋯O dimers
(5-Chloro-1-benzothiophen-3-yl)acetic acid ~3.8 Low 190–195 (est.) S⋯O interactions (predicted)

Key Findings :

  • Acidity : The sulfonyl group in the target compound lowers the pKa by ~1.5 units compared to bromo/methoxy-substituted analogs .
  • Crystallinity : Benzofuran and bromophenyl analogs exhibit well-defined hydrogen-bonded dimers (O—H⋯O), enhancing thermal stability .

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